

# Application Notes and Protocols for Investigational Agent EBC-129

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## Compound of Interest

Compound Name: DMX-129  
Cat. No.: B12405867

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A Note on Compound Identification: The designation "**DMX-129**" is not uniquely assigned to a single agent in publicly available scientific literature. Several investigational compounds bear the "-129" suffix. This document focuses on EBC-129, a first-in-class antibody-drug conjugate, due to the availability of recent clinical trial data. Other agents identified with similar designations include:

- MCLA-129: A human anti-EGFR and anti-c-MET bispecific antibody.
- MM-129: An inhibitor of BTK/PI3K/AKT/mTOR and PD-L1.
- AGMB-129 (Ontunisertib): An oral, GI-restricted inhibitor of ALK5.

Researchers should verify the specific agent of interest for their application.

## EBC-129: Overview and Mechanism of Action

EBC-129 is a first-in-Singapore antibody-drug conjugate (ADC) being investigated for the treatment of solid tumors.<sup>[1]</sup> As an ADC, it combines a monoclonal antibody with a potent cytotoxic "payload," designed to deliver the cell-killing agent directly to cancer cells while minimizing damage to healthy tissue.<sup>[1]</sup>

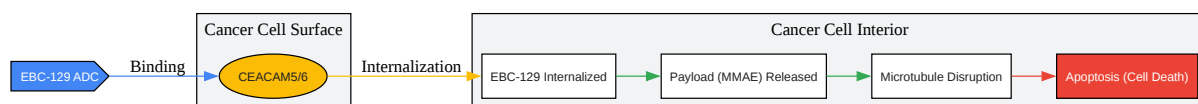
Mechanism of Action: The antibody component of EBC-129 targets a specific glycosylation site found on both carcinoembryonic antigen-related cell adhesion molecules (CEACAM) 5 and 6.<sup>[1]</sup> These proteins are over-expressed on the surface of various cancer cells.<sup>[1]</sup> The cytotoxic

payload is monomethyl auristatin E (MMAE), a drug known to be effective in other marketed ADCs.[1]

The process is as follows:

- **Binding:** The antibody portion of EBC-129 binds to the specific epitope on CEACAM5 and CEACAM6 on the cancer cell surface.[1]
- **Internalization:** The ADC is then taken into the cancer cell.[1]
- **Payload Release:** Inside the cell, the linker connecting the antibody and MMAE is cleaved, releasing the toxic payload.[1]
- **Cell Death:** The released MMAE disrupts the microtubule network within the cancer cell, leading to cell cycle arrest and apoptosis (cell death).[1]

MMAE may also contribute to immunogenic cell death, suggesting potential for combination therapies with checkpoint inhibitors.[1]



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Mechanism of action for the EBC-129 antibody-drug conjugate.

## Dosage and Administration

The following dosage information is derived from a Phase 1 clinical trial (NCT05701527) in patients with advanced solid tumors.[2][3] These are investigational doses and should not be used for clinical decision-making outside of a formal clinical trial.

Table 1: Phase 1a Dose Escalation Cohorts[3]

Dose Level	Dosage (mg/kg)
1	0.3
2	0.6
3	1.2
4	1.8
5	2.0

| 6 | 2.2 |

Table 2: Recommended Phase 2 Doses (as of early 2025)[2]

Dosage (mg/kg)
1.8

| 2.2 |

Administration:

- EBC-129 is administered intravenously.
- The dosing frequency in the Phase 1 trial was every 3 weeks.[2]

## Clinical Trial Protocols

### Phase 1 Study (NCT05701527) in Advanced Solid Tumors

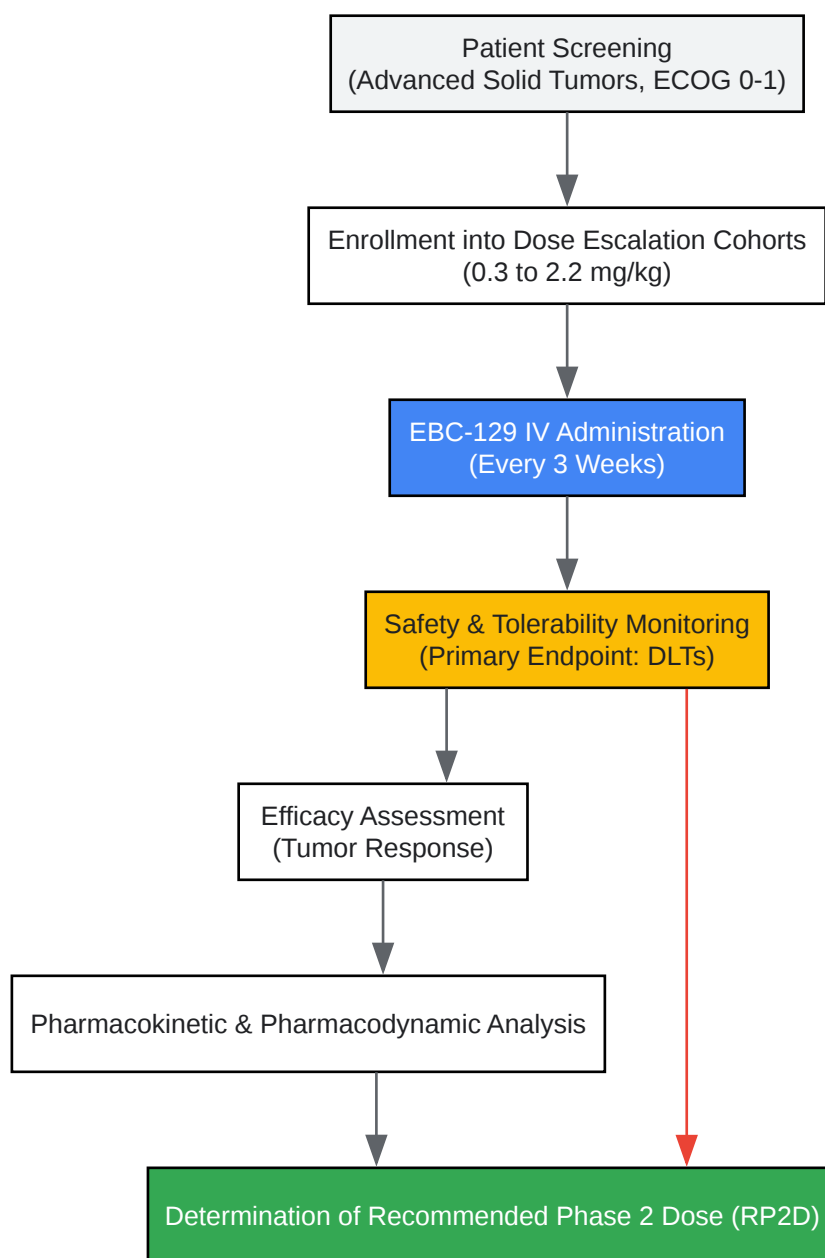
Objective: To determine the safety and tolerability of EBC-129 in patients with advanced solid tumors and to establish the recommended Phase 2 dose.[1][3] Secondary objectives included evaluating anti-cancer activity and pharmacokinetics.[3]

Patient Population:

- Patients with metastatic solid tumors for which standard treatment has failed.[\[1\]](#)[\[3\]](#)
- Tumor types included pancreatic, colorectal, esophageal, gastric, neuroendocrine prostate, and appendiceal cancers.[\[3\]](#)
- ECOG performance status of 0 or 1.[\[3\]](#)

#### Methodology:

- Study Design: Phase 1a dose-escalation study using a Bayesian design.[\[3\]](#)
- Treatment: EBC-129 administered every 3 weeks at escalating doses (see Table 1).[\[2\]](#)[\[3\]](#)
- Primary Endpoint: Safety, including the incidence of dose-limiting toxicities (DLTs).[\[3\]](#)
- Key Assessments:
  - Monitoring of adverse events.
  - Tumor response evaluation.
  - Pharmacokinetic analysis of drug levels in the blood.[\[1\]](#)
  - Serum levels of CEACAM5 and CEACAM6.[\[1\]](#)
  - Immunohistochemistry (IHC) assay for patient selection.[\[1\]](#)



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Workflow for the Phase 1 clinical trial of EBC-129.

## Summary of Clinical Findings

The following tables summarize key efficacy and safety data from the Phase 1 trial, with a focus on patients with pancreatic ductal adenocarcinoma (PDAC).

Table 3: Efficacy of EBC-129 in Heavily Pretreated PDAC Patients (ASCO 2025 Data)[\[2\]](#)

Metric	Overall (All Doses)	1.8 mg/kg Dose	2.2 mg/kg Dose
Objective Response Rate (ORR)	20.0%	25%	20.0%
Disease Control Rate (DCR)	71.4%	-	-

| Median Progression-Free Survival (PFS) | 12.9 weeks | 19.1 weeks | 12.1 weeks |

Table 4: Key Safety Findings (as of August 2024)[3]

Finding	Description
Maximum Tolerated Dose (MTD)	Determined to be 2.2 mg/kg.
Dose-Limiting Toxicities (DLTs)	- Grade 4 neutropenia (at 2.2 mg/kg)- Grade 3 increased AST (at 2.0 mg/kg)

| Most Common Grade 3+ Treatment-Emergent Adverse Events (TEAEs) | - Decreased neutrophil count (55%)- Anemia (11%)- Decreased white blood cell count (11%) |

## Preclinical Development

Prior to human trials, EBC-129 underwent a comprehensive preclinical development program. [1] This included:

- Antibody Characterization: Identification and characterization of the monoclonal antibody and its target epitope.[1]
- In Vivo Testing: Elucidation of the mechanism of action through in vivo models.[1]
- Toxicology Studies: Required safety, toxicity, and toxicology studies to support an Investigational New Drug (IND) application.[1]
- Manufacturing: Production of EBC-129 under Good Manufacturing Practices (GMP).[1]

## Future Directions

The FDA has granted Fast Track designation to EBC-129 for pancreatic ductal adenocarcinoma.[3] Future research will likely involve:

- Phase 2 studies to further evaluate efficacy at the recommended doses.
- Evaluation of EBC-129 in combination with other anticancer agents, such as checkpoint inhibitors like pembrolizumab.[3]
- Expansion into other solid tumor types with high CEACAM5/6 expression.

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## References

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